Enantiopure Availability: (R)- and (S)-Chroman-2-ylmethanamine Offer Defined Stereochemistry Unavailable in Chroman-3-ylmethanamine
Chroman-2-ylmethanamine is commercially available as both the racemic mixture (CAS 3990-59-8) and as individual enantiomers: (R)-chroman-2-ylmethanamine (CAS 404337-71-9) and (S)-chroman-2-ylmethanamine (CAS 850894-57-4). The (R)-enantiomer shows a specific optical rotation of -42.2° (c = 1, MeOH), as documented in the synthesis of BAY x 3702 [1]. Chroman-3-ylmethanamine (CAS 10185-46-3) does not possess a stable chiral center at the point of amine substitution and is not routinely supplied in enantiopure form, fundamentally restricting its applicability in stereospecific drug discovery .
| Evidence Dimension | Chiral center accessibility and enantiopure commercial availability |
|---|---|
| Target Compound Data | Racemic mixture (CAS 3990-59-8); (R)-enantiomer (CAS 404337-71-9, MFCD16876065, [α]D -42.2°); (S)-enantiomer (CAS 850894-57-4, MFCD22666068) |
| Comparator Or Baseline | Chroman-3-ylmethanamine (CAS 10185-46-3): no stable C3 chiral center; not commercially available as resolved enantiomers |
| Quantified Difference | Three distinct commercially available forms (racemic, R, S) vs. single racemic form for chroman-3-yl isomer |
| Conditions | Commercial availability verified across multiple suppliers; optical rotation confirmed in BAY x 3702 synthetic pathway |
Why This Matters
Procurement teams supporting stereospecific GPCR or CNS programs must access defined enantiomers; chroman-2-ylmethanamine is the only chroman-methanamine isomer providing this chiral resolution capability.
- [1] Drug Synthesis Database. (2R)-3,4-dihydro-2H-chromen-2-ylmethanamine; BAY x 3702 synthetic pathway with optical rotation data. Accessed 2025. View Source
